REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][N:5]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=2)[CH:6]=1.[Cl-].[NH4+]>C(O)C.O.[Fe]>[Cl:1][C:2]1[CH:3]=[N:4][N:5]([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)[CH:6]=1 |f:1.2|
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Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
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ClC=1C=NN(C1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
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[Cl-].[NH4+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.75 g
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Type
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catalyst
|
Smiles
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[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The reaction mixture is filtered
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Type
|
WASH
|
Details
|
the solid is washed with ethyl acetate
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Type
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CUSTOM
|
Details
|
Solvent is removed from the filtrate
|
Type
|
WASH
|
Details
|
washed with water and with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NN(C1)C1=CC=C(N)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |